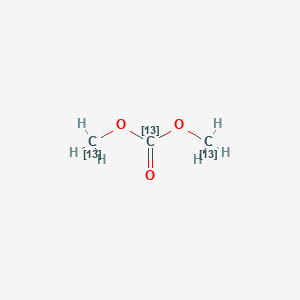
Dimethyl carbonate-13C3
概要
説明
Dimethyl carbonate-13C3 is the 13C-labeled variant of Dimethyl carbonate . It is an organic compound with the molecular formula C3H6O3 . It is recognized for its low toxicity, high biodegradability, and unique reactivity .
Synthesis Analysis
Dimethyl carbonate (DMC) can be produced using carbon capture utilization (CCU) technology . The base process of the ethylene carbonate (EC) transesterification method produces DMC based on carbon dioxide, ethylene oxide (EO), and methanol (MeOH) . Other methods include the methanol oxidative carbonylation method, gas-phase methyl nitrite method, and direct synthesis method of CO2 and methanol .Molecular Structure Analysis
The molecular structure of DMC contains four different functional groups, namely carbonyl (–CO–), methoxy (–OCH3), methyl (–CH3), and methoxy carbonyl (CH3–CO–), which have good reactivity .Chemical Reactions Analysis
DMC can undergo BAc2- or BAl2-nucleophilic substitution to give, respectively, alkoxycarbonylation and alkylation reactions . It can also react with several substrates under different reaction conditions .Physical And Chemical Properties Analysis
DMC has a molecular weight of 93.05590 . It is a colorless liquid . It has a flash point of 60.8 °F .科学的研究の応用
Green Chemistry and Environmental Applications
Dimethyl carbonate (DMC) is recognized for its eco-friendly properties and versatility in green chemistry. As an alternative to more harmful chemicals like methyl halides, DMC offers a safer option for methylation and carbonylation processes. Its biodegradability and non-toxic nature make it an ideal reagent in syntheses aimed at preventing pollution. Additionally, DMC-mediated methylations are catalytic, using safe solids and avoiding the formation of undesirable byproducts (Tundo & Selva, 2002).
Renewable Resources and Biosourced Substrates
DMC's application extends to the upgrading of various renewables such as glycerol, triglycerides, and lignin-based phenolic compounds. It serves as a methylating and methoxycarbonylating agent for transforming small bio-based molecules and synthesizing biopolymers, emphasizing its role in sustainable chemistry. This use of DMC with renewables exemplifies green chemistry by combining innocuous reactants of renewable origin with non-toxic DMC (Fiorani, Perosa, & Selva, 2018).
Synthesis Methods and Catalysis
The synthesis of DMC itself is a subject of extensive research, with various methods being developed and improved. Techniques such as vapor-phase methyl nitrite carbonylation and others have been studied for their efficiency, cost-effectiveness, and environmental impact. The development of efficient and stable catalysts is a key focus in this area, highlighting the continuous innovation in DMC production methods (Tan Hongzi et al., 2018).
Nuclear Magnetic Resonance (NMR) Applications
DMC-13C3 plays a specific role in solid-state NMR studies. The 13C chemical shift tensor principal values for DMC have been measured and calculated, contributing to a better understanding of the compound's molecular structure and interactions. This research aids in the development of NMR as a tool for studying carbonate compounds (Stueber & Grant, 2002).
Chemical Education and Experimentation
In the realm of chemical education, DMC has been utilized in scientific research-type experiments within physical chemistry teachings. Theseexperiments, such as the preparation and characterization of metal oxides and their catalytic performance in the synthesis of dimethyl carbonate, provide comprehensive training in physical, inorganic, organic, and analytical chemistry. This approach in education highlights the practical applications of DMC in scientific research and enhances students' interest in experimental work (He De-hua, Shi Lei, & Ma Ying, 2006).
Energy Storage and Electrochemistry
DMC is also relevant in energy storage applications, particularly in the development of high-performance cathodes for sodium-ion batteries. Research on linear carbonates, including DMC, as electrolyte solvents explores the design of appropriate electrolyte systems for sodium-ion batteries, addressing challenges like decomposition at electrodes and enhancing electrochemical performance (Lee, Lee, Kim, Kang, & Choi, 2016).
Sustainable Synthesis and Green Production
The green synthesis of DMC from CO2 and methanol represents an environmentally sustainable approach in industrial applications. This method, characterized by the use of various catalytic materials, aims to overcome challenges related to low yield and thermodynamic limitations. The research here focuses on efficient production routes, including electro-assisted synthesis and the use of membrane reactors (Raza, Ikram, Guo, Baiker, & Li, 2022).
Novel Applications and Methodologies
DMC is continuously being explored for novel applications, such as the use of waste eggshell catalysts in its synthesis, showcasing an eco-friendly and cost-effective approach. This research not only provides a new method for DMC production but also offers a sustainable way to recycle eggshell waste (Gao & Xu, 2012).
Chemical Reagent in Analytical Pyrolysis
DMC has been investigated as a reagent in pyrolytic methylation of fatty acids, demonstrating its effectiveness and offering an alternative to traditional methods. This application in analytical pyrolysis further broadens the scope of DMC's utility in chemical analysis and research (Fabbri, Baravelli, Chiavari, & Prati, 2005)
作用機序
Safety and Hazards
将来の方向性
DMC is increasingly recognized as a viable fuel . Power-to-Fuel is an emerging concept that uses surplus electricity-powered H2 and CO2 to produce future fuels . DMC is one of the candidates for this concept . The key to the industrial application of DMC synthesis technology is the design and development of high-performance catalysts .
特性
IUPAC Name |
di(113C)methyl carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c1-5-3(4)6-2/h1-2H3/i1+1,2+1,3+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJIGPNLZYLLBP-VMIGTVKRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]O[13C](=O)O[13CH3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481513 | |
| Record name | Dimethyl carbonate-13C3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.056 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl carbonate-13C3 | |
CAS RN |
1173019-06-1 | |
| Record name | Dimethyl carbonate-13C3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173019-06-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,4]nonan-7-one](/img/structure/B3333489.png)
![7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3333495.png)



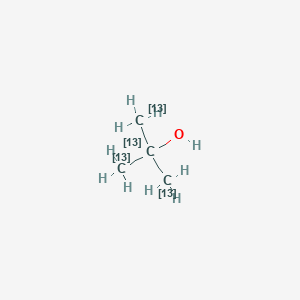
![Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II)](/img/structure/B3333528.png)
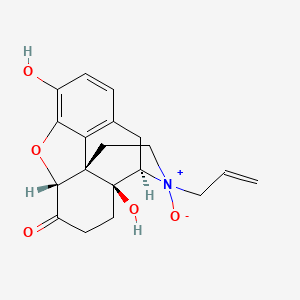

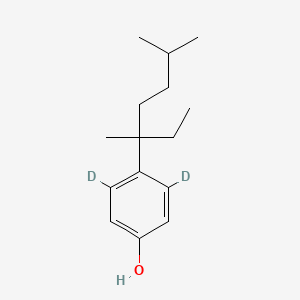

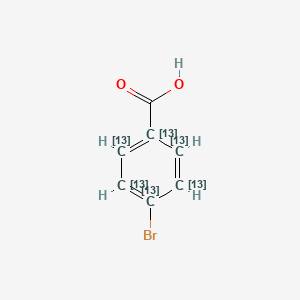
![4-Methoxybenzoic acid-[13C6]](/img/structure/B3333578.png)